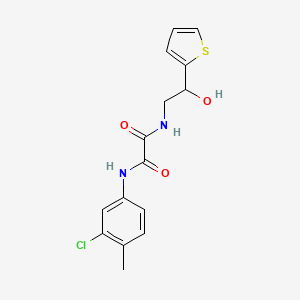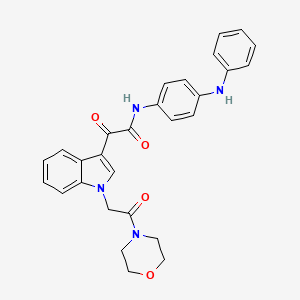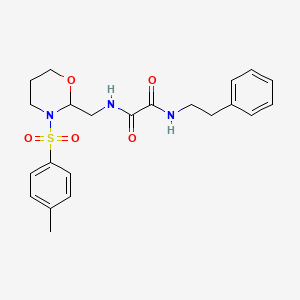![molecular formula C25H30N6O B2439683 4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896855-81-5](/img/structure/B2439683.png)
4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H30N6O and its molecular weight is 430.556. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound , due to its complex chemical structure, is closely related to various synthesized compounds with biological activity. Research in this area focuses on synthesizing novel compounds with potential therapeutic applications, leveraging the structural motifs similar to 4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine.
Synthesis of Heterocyclic Compounds
A study detailed the synthesis of new heterocyclic compounds derived from visnagenone and khellinone, focusing on anti-inflammatory and analgesic activities. These compounds were screened for their ability to inhibit cyclooxygenase-1/2 (COX-1/2), showing significant inhibitory activity and potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antiviral and Anticancer Properties
Another line of research explored the synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives, showing remarkable activity against avian influenza virus. These compounds were synthesized through a series of reactions and tested in vitro for their anti-influenza A virus activity, with several compounds demonstrating significant viral reduction (Hebishy et al., 2020).
PET Imaging Agents
The development of PET imaging agents based on pyrazolo[1,5-a]pyrimidine derivatives for imaging of IRAK4 enzyme in neuroinflammation illustrates another application. The synthesis of these compounds was achieved through several steps, resulting in a tracer with high radiochemical yield and purity, suitable for PET imaging studies (Wang et al., 2018).
Dopamine Receptor Ligands
Research into the design of G protein-biased dopaminergics focused on incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the molecular structure, leading to the discovery of dopamine receptor partial agonists. These compounds were found to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential therapeutic applications in treating psychiatric disorders (Möller et al., 2017).
Antimicrobial and Antituberculosis Agents
The synthesis of thiazole-aminopiperidine hybrid analogues demonstrated promising activity against Mycobacterium tuberculosis. These compounds were synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, showing significant inhibitory activity and highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).
properties
IUPAC Name |
6-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-5-32-21-8-6-20(7-9-21)16-29-10-12-30(13-11-29)22-15-19(4)27-25-23-17(2)14-18(3)26-24(23)28-31(22)25/h6-9,14-15H,5,10-13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKUXBWFMBPENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)


![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)



![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)
